N-cyclohexyl-4-nitrobenzamide

説明

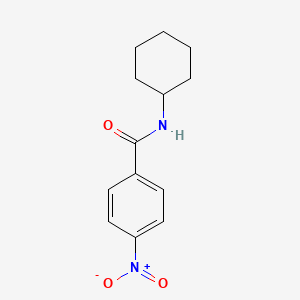

N-cyclohexyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-nitrobenzamide can be synthesized through the reaction of cyclohexylamine with 4-nitrobenzoic acid. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: N-cyclohexyl-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: N-cyclohexyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and cyclohexylamine.

科学的研究の応用

Chemistry: N-cyclohexyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.

作用機序

The mechanism of action of N-cyclohexyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

類似化合物との比較

N-cyclohexyl-2-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzene ring.

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide: Contains additional substituents on the benzene ring, leading to different chemical properties.

Uniqueness: N-cyclohexyl-4-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

生物活性

N-cyclohexyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 248.28 g/mol

- IUPAC Name : this compound

The compound features a nitro group () attached to a benzamide core, which is known to influence its reactivity and interactions with biological targets. The cyclohexyl group contributes to its lipophilicity, facilitating membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components, influencing various biological pathways. The amide bond allows for hydrogen bonding with macromolecules, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Its ability to form reactive intermediates may lead to cytotoxic effects against cancer cells by disrupting cellular processes such as proliferation and apoptosis .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds helps highlight the unique properties of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-cyclohexyl-2-nitrobenzamide | Nitro group at position 2 | Similar antimicrobial properties |

| 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide | Additional chloro substituent | Enhanced anticancer activity |

| N-cyclohexyl-4-methoxy-3-nitrobenzamide | Methoxy group influences reactivity | Potential anti-inflammatory effects |

This table illustrates how variations in substituents can influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study conducted on cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Enzyme Interaction Studies : In vitro assays showed that this compound could inhibit specific enzymes involved in metabolic regulation, such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for insulin signaling. This inhibition could enhance insulin availability and improve glucose metabolism .

- Microbial Assays : Preliminary antimicrobial tests indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-4-nitrobenzamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Amidation Reaction : Start with 4-nitrobenzoyl chloride and cyclohexylamine in anhydrous dichloromethane under nitrogen. Use triethylamine (TEA) as a base to scavenge HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Typical yields range from 70–85% after recrystallization from ethanol .

- Optimization : Vary solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry (1:1.2 molar ratio of acid chloride to amine). Characterize intermediates via H NMR to confirm amide bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Structural Analysis :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., nitro group at C4, cyclohexylamide at C1). IR spectroscopy identifies key bands: at ~1520 cm, at ~1660 cm .

- X-ray Crystallography : Grow single crystals via slow evaporation from ethanol. Refine structures using SHELXL (e.g., C14H18N2O3, space group , ). Analyze torsion angles to confirm conformational stability of the cyclohexyl group .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during phase determination?

- Refinement Workflow :

Data Collection : Use Mo-Kα radiation () to collect intensity data up to .

Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based phasing. For twinned crystals, use the TWIN/BASF commands in SHELXL .

Validation : Check for residual electron density peaks (>0.5 e/Å) near the nitro group, which may indicate partial disorder. Apply restraints to anisotropic displacement parameters (ADPs) for the cyclohexyl ring .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive or nucleophilic conditions?

- Experimental Design :

- Reduction Studies : Treat the compound with H/Pd-C in ethanol to reduce the nitro group to an amine. Monitor via LC-MS ( shift from 290.70 to 262.75). Compare reaction rates with meta-substituted analogs to assess electronic effects .

- Nucleophilic Substitution : React with NaN in DMF at 80°C. Use N NMR to track azide incorporation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for nitro displacement .

Q. How can researchers resolve contradictions in reported crystallographic parameters for N-substituted benzamides?

- Data Reconciliation :

- Compare lattice parameters (e.g., unit cell dimensions, space group) across studies. For example, N-cyclohexyl-3-fluorobenzamide (, ) vs. This compound (, ) .

- Use Mercury Software to overlay structures and identify steric clashes or hydrogen-bonding variations. Validate thermal motion parameters (B-factors) via R cross-validation .

Q. What strategies are recommended for assessing the biological activity of this compound in medicinal chemistry applications?

- Bioactivity Profiling :

- Enzyme Inhibition : Screen against tyrosine kinases or proteases using fluorescence polarization assays. IC values <10 μM suggest therapeutic potential .

- Cellular Uptake : Radiolabel the compound with C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting. Correlate lipophilicity (logP) with membrane permeability .

特性

IUPAC Name |

N-cyclohexyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9,11H,1-5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVQWDFETIJLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996560 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-46-9 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7506-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。